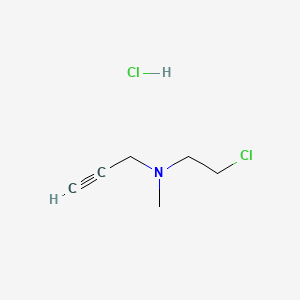
3-Buten-2-one, 4-(2-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9BrO It is a derivative of butenone, where a bromophenyl group is attached to the butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)but-3-en-2-one can be synthesized through various methods. One common route involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated aromatic compound. For 4-(2-Bromophenyl)but-3-en-2-one, the reaction would involve coupling 2-bromophenylboronic acid with but-3-en-2-one under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromophenyl)but-3-en-2-one would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, using high-efficiency catalysts and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)but-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-(2-bromophenyl)butanoic acid.
Reduction: Formation of 4-(2-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(2-aminophenyl)but-3-en-2-one or 4-(2-thiophenyl)but-3-en-2-one.
Scientific Research Applications
4-(2-Bromophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)but-3-en-2-one
- 4-(3-Bromophenyl)but-3-en-2-one
- 4-Phenylbut-3-en-2-one
Uniqueness
4-(2-Bromophenyl)but-3-en-2-one is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. Compared to its 3- and 4-bromo analogs, 4-(2-Bromophenyl)but-3-en-2-one may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
72454-54-7 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(E)-4-(2-bromophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ |
InChI Key |
YEXZDFFGPWZWBU-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1Br |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)


amine](/img/structure/B13594783.png)


![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)


![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)



